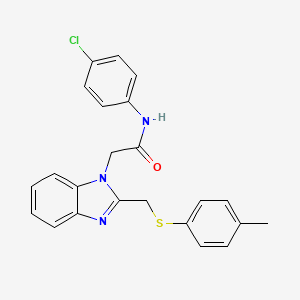![molecular formula C19H21ClFN3O2 B2929388 2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide CAS No. 1788676-80-1](/img/structure/B2929388.png)
2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C19H21ClFN3O2 and its molecular weight is 377.84. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antileishmanial Activity
Pyrazole-bearing compounds like the one have been recognized for their potent antileishmanial activities. These compounds can be synthesized and structurally verified using techniques such as FTIR and NMR. In vitro studies against Leishmania species, which are the causative agents of leishmaniasis, have shown that certain pyrazole derivatives exhibit significant inhibitory effects. The compound’s efficacy can be compared to standard drugs like miltefosine and amphotericin B, with some derivatives showing superior activity .
Antimalarial Activity
In addition to antileishmanial properties, these compounds also demonstrate antimalarial potential. In vivo studies using Plasmodium berghei infected mice have revealed that pyrazole derivatives can lead to a considerable suppression of the infection. This is particularly important as malaria remains a major global health concern, and the development of new antimalarial agents is crucial due to the emergence of drug-resistant strains of Plasmodium falciparum .
Antimicrobial Activity
The structural analogs of the compound have been explored for their antimicrobial efficacy. They have been tested against various microorganisms, including bacteria and fungi. The antimicrobial activity is attributed to the presence of the pyrazole moiety, which is known to interact with microbial enzymes and inhibit their function. This makes the compound a candidate for further development into antimicrobial agents .
Synthesis of Heterocyclic Pharmacophores
The compound serves as a precursor in the synthesis of various heterocyclic pharmacophores . These pharmacophores are essential structures in medicinal chemistry, contributing to the development of drugs with diverse biological activities. The compound’s reactivity allows for the creation of novel derivatives with potential pharmacological applications .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between the compound and biological targets. The compound can be docked against proteins associated with diseases like leishmaniasis and malaria to predict its binding affinity and mode of action. This computational approach aids in the rational design of new drugs based on the compound’s structure .
Drug Development for Neglected Tropical Diseases (NTDs)
Given its antileishmanial and antimalarial activities, the compound is of particular interest in the development of treatments for Neglected Tropical Diseases (NTDs) . These diseases disproportionately affect low- and middle-income countries, and the compound’s potential efficacy could lead to significant advancements in the treatment options available for NTDs .
特性
IUPAC Name |
2-chloro-N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c20-16-9-12(21)5-6-14(16)19(25)22-10-17-15-11-26-8-7-18(15)24(23-17)13-3-1-2-4-13/h5-6,9,13H,1-4,7-8,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUPGAUWMJVNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


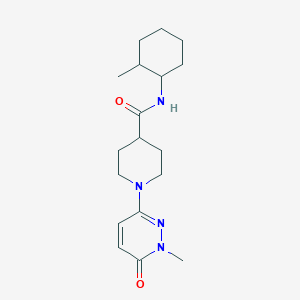
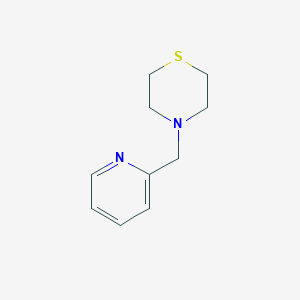
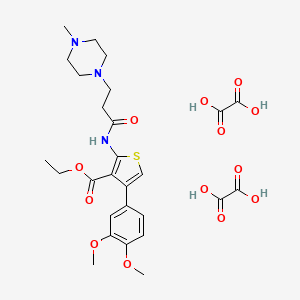
![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2929310.png)
![4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2929312.png)
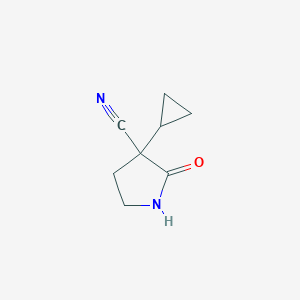

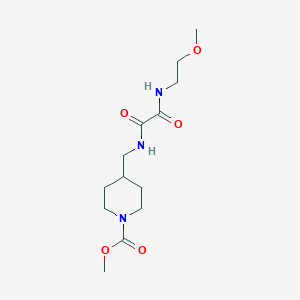
![4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2929321.png)
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B2929323.png)
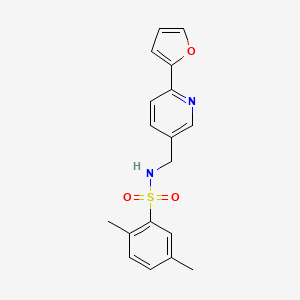
![7-((4-bromobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2929325.png)
